Superior 5-Lipoxygenase Inhibition vs. Harpagide and Harpagoside
In a direct head-to-head assay using recombinant human 5-LOX (5-lipoxygenase), 6-epiharpagide demonstrated an IC50 of 12.4 µM, compared to an IC50 of 45.8 µM for harpagide and >200 µM (inactive) for harpagoside . The assay was performed at pH 7.4 with 10 µM arachidonic acid as substrate, measuring product formation via HPLC . This represents a 3.7-fold higher potency than harpagide and a unique activity absent in harpagoside .
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition IC50 |
|---|---|
| Target Compound Data | 12.4 µM |
| Comparator Or Baseline | Harpagide: 45.8 µM; Harpagoside: >200 µM (inactive) |
| Quantified Difference | 3.7× more potent than harpagide; uniquely active vs. harpagoside |
| Conditions | Recombinant human 5-LOX, 10 µM arachidonic acid, pH 7.4, 25°C, product HPLC quantification |
Why This Matters
For researchers requiring selective 5-LOX inhibition, 6-epiharpagide provides a 3.7-fold potency advantage over harpagide, reducing compound consumption and enabling lower-dose experiments.
